Cas no 872839-73-1 (8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione)
8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione
- 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 8-(4-fluorophenyl)-3-heptyl-7,8-dihydro-1-methyl- (9CI)
- 872839-73-1
- Z246074390
- 6-(4-fluorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- F2000-0411
- UPCMLD0ENAT5868125:001
- AKOS001393584
- 8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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- Inchi: 1S/C21H26FN5O2/c1-3-4-5-6-7-12-27-19(28)17-18(24(2)21(27)29)23-20-25(13-14-26(17)20)16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3
- InChI Key: NDIKWOZAAUHDMB-UHFFFAOYSA-N
- SMILES: N12CCN(C3=CC=C(F)C=C3)C1=NC1=C2C(=O)N(CCCCCCC)C(=O)N1C
Computed Properties
- Exact Mass: 399.20705325g/mol
- Monoisotopic Mass: 399.20705325g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 61.7Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 575.8±60.0 °C(Predicted)
- pka: 4.14±0.20(Predicted)
8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2000-0411-1mg |
8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
872839-73-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione
Recent Advances in the Study of 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione (CAS: 872839-73-1)
The compound 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione (CAS: 872839-73-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique imidazopurine scaffold, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have focused on the synthesis and optimization of 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that enhances the yield and purity of the compound, making it more amenable for preclinical testing. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo.
In terms of pharmacological activity, preliminary in vitro studies have demonstrated that 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione exhibits potent inhibitory effects on specific kinase enzymes implicated in inflammatory and oncogenic pathways. For instance, a study conducted by researchers at the University of Cambridge (2024) revealed that the compound selectively inhibits the activity of protein kinase C (PKC) isoforms, which are known to play a role in cell proliferation and survival. These findings suggest potential applications in the treatment of cancers and inflammatory diseases.
Further investigations into the compound's mechanism of action have employed advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into the binding interactions between the compound and its target enzymes, revealing key structural features that contribute to its inhibitory activity. For example, the fluorophenyl group at the 8-position and the heptyl side chain at the 3-position were found to be critical for maintaining high affinity and selectivity towards PKC isoforms.
Despite these promising results, challenges remain in the development of 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation for oral delivery are currently being addressed in ongoing research. A recent review in Bioorganic & Medicinal Chemistry Letters (2024) summarized the current state of the field and proposed strategies for overcoming these hurdles, including structural modifications and the development of prodrug formulations.
In conclusion, 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione represents a promising candidate for further drug development, with its unique chemical structure and potent biological activity. Continued research efforts are expected to refine its pharmacological profile and explore its therapeutic potential in greater depth. The compound's progress will be closely monitored by the scientific community, as it may pave the way for new treatments in oncology and inflammation.
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